molecular formula C16H17ClN2O3S B7690037 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide

2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide

Cat. No. B7690037
M. Wt: 352.8 g/mol
InChI Key: CZLIZDPHPGKJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide, also known as MBSA, is a compound that has been widely used in scientific research for its ability to selectively inhibit protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and autoimmune disorders.

Mechanism of Action

2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This results in the accumulation of phosphorylated proteins, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide are dependent on the specific PTPs that it inhibits. Inhibition of PTP1B has been shown to improve insulin sensitivity in animal models of diabetes, while inhibition of SHP-2 has been shown to reduce tumor growth in cancer models. 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in immune cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide in lab experiments is its ability to selectively inhibit specific PTPs, allowing researchers to investigate the role of these enzymes in cellular signaling pathways. However, one limitation is that 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide may have off-target effects on other enzymes or proteins, leading to unintended effects on cellular processes.

Future Directions

Future research on 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide could focus on identifying new PTP targets for the compound, as well as optimizing its pharmacokinetic properties for potential therapeutic use. Additionally, the development of new inhibitors with improved selectivity and potency could lead to new insights into the role of PTPs in disease and provide new targets for drug development.

Synthesis Methods

The synthesis of 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide involves the reaction of N-methylbenzenesulfonamide with 1-phenylethylbromide in the presence of a base, followed by acetylation of the resulting product with acetic anhydride. This method has been optimized to produce 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide with high purity and yield, making it suitable for use in scientific research.

Scientific Research Applications

2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide has been widely used in scientific research as a tool to investigate the role of PTPs in cellular signaling pathways. It has been shown to selectively inhibit a number of PTPs, including PTP1B, TCPTP, and SHP-2, which are involved in the regulation of insulin signaling, immune responses, and cancer cell proliferation. 2-(N-methylbenzenesulfonamido)-N-(1-phenylethyl)acetamide has also been used to study the effects of PTP inhibition on cellular processes such as apoptosis, cell migration, and gene expression.

properties

IUPAC Name

2-[benzenesulfonyl(methyl)amino]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c1-19(23(21,22)14-8-3-2-4-9-14)12-16(20)18-11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLIZDPHPGKJCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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